Butyl 4-({1-[(furan-2-ylcarbonyl)amino]-2-oxo-2-phenylethyl}amino)benzoate
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Overview
Description
Butyl 4-({1-[(furan-2-ylcarbonyl)amino]-2-oxo-2-phenylethyl}amino)benzoate is a complex organic compound with the molecular formula C20H19NO4 and a molecular weight of 337.379 g/mol . This compound is known for its unique structure, which includes a furan ring, a phenyl group, and a benzoate ester. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-({1-[(furan-2-ylcarbonyl)amino]-2-oxo-2-phenylethyl}amino)benzoate typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:
Formation of the furan-2-ylcarbonyl intermediate: This step involves the reaction of furan with a suitable carbonyl compound under controlled conditions.
Coupling with 2-oxo-2-phenylethylamine: The intermediate is then reacted with 2-oxo-2-phenylethylamine to form the desired amide linkage.
Esterification: The final step involves the esterification of the amide with butyl benzoate under acidic or basic conditions to yield the target compound.
Industrial Production Methods
the general principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to scale up the production of this compound .
Chemical Reactions Analysis
Types of Reactions
Butyl 4-({1-[(furan-2-ylcarbonyl)amino]-2-oxo-2-phenylethyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Scientific Research Applications
Butyl 4-({1-[(furan-2-ylcarbonyl)amino]-2-oxo-2-phenylethyl}amino)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Butyl 4-({1-[(furan-2-ylcarbonyl)amino]-2-oxo-2-phenylethyl}amino)benzoate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- Butyl 3-((1-benzofuran-2-ylcarbonyl)amino)benzoate
- Butyl 4-({2,2,2-trichloro-1-[(2-thienylcarbonyl)amino]ethyl}amino)benzoate
- Butyl 4-({[({1-[(4-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)carbothioyl]amino}benzoate)
- Butyl 4-((3-chlorobenzoyl)amino)benzoate
Uniqueness
Butyl 4-({1-[(furan-2-ylcarbonyl)amino]-2-oxo-2-phenylethyl}amino)benzoate is unique due to its combination of a furan ring, a phenyl group, and a benzoate ester. This unique structure imparts specific chemical properties that make it valuable for research applications .
Properties
Molecular Formula |
C24H24N2O5 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
butyl 4-[[1-(furan-2-carbonylamino)-2-oxo-2-phenylethyl]amino]benzoate |
InChI |
InChI=1S/C24H24N2O5/c1-2-3-15-31-24(29)18-11-13-19(14-12-18)25-22(21(27)17-8-5-4-6-9-17)26-23(28)20-10-7-16-30-20/h4-14,16,22,25H,2-3,15H2,1H3,(H,26,28) |
InChI Key |
VRVILZZJBFEWHA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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